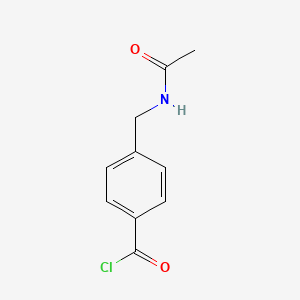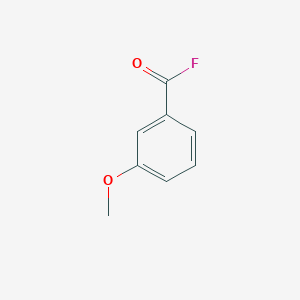
6-Bromo-2-chloro-N-isopropyl-4-nitropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine is a chemical compound with the molecular formula C8H9BrClN3O2. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of pyridine derivatives, followed by nitration and amination reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The exact mechanism of action of 6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The nitro and halogen groups in the compound can play a crucial role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-chloropyridin-3-amine
- 2-Bromo-6-chloronicotinaldehyde
- 2-Bromo-6-chloro-4-methylpyridine
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
Uniqueness
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H9BrClN3O2 |
|---|---|
Poids moléculaire |
294.53 g/mol |
Nom IUPAC |
6-bromo-2-chloro-4-nitro-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H9BrClN3O2/c1-4(2)11-7-5(13(14)15)3-6(9)12-8(7)10/h3-4,11H,1-2H3 |
Clé InChI |
INHQFQOIMIPLLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(N=C(C=C1[N+](=O)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)






![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)





